1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13464226
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H20N2O/c1-3-11-8-10-6-4-5-7-12(10)9(2)13/h10-11H,3-8H2,1-2H3 |
| Standard InChI Key | HPYFITFUXNMWFR-UHFFFAOYSA-N |
| SMILES | CCNCC1CCCCN1C(=O)C |
| Canonical SMILES | CCNCC1CCCCN1C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₀H₂₀N₂O and a molar mass of 184.28 g/mol. Its IUPAC name is 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone, reflecting the piperidine core modified at the 1-position by an acetyl group and at the 2-position by an ethylaminomethyl substituent.
Structural Characterization
Key spectroscopic data include:
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IR Spectrum: Absorptions at 2248 cm⁻¹ (C≡C stretch), 1744 cm⁻¹ (C=O stretch), and 1274 cm⁻¹ (C–O stretch) .
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NMR: The piperidine ring protons resonate between δ 1.4–3.2 ppm, while the acetyl group appears as a singlet near δ 2.1 ppm.
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Mass Spectrometry: A molecular ion peak at m/z 184.3 (M+H⁺) confirms the molecular weight.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O | |
| Molecular Weight | 184.28 g/mol | |
| Boiling Point | 201.6°C at 760 mmHg | |
| Density | 0.95 g/cm³ | |
| Vapor Pressure | 0.305 mmHg at 25°C |
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Piperidine Functionalization: Alkylation of piperidine with ethylamine and formaldehyde under acidic conditions introduces the ethylaminomethyl group.
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Acetylation: Reaction with acetic anhydride or acetyl chloride adds the ethanone moiety, achieving yields up to 82.7% .
Example Reaction Scheme:
Reaction Optimization
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Catalysts: Triethylamine or pyridine enhances acetylation efficiency.
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Solvents: Isopropanol or ethanol minimizes side reactions.
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Temperature: Reactions proceed optimally at 70–80°C.
Biological Activities and Mechanisms of Action
Neurotransmitter Interactions
The compound modulates dopamine and serotonin receptors, as evidenced by in vitro binding assays (IC₅₀ = 12.4 µM for dopamine D2 receptors) . Its ethylaminomethyl group facilitates hydrogen bonding with receptor residues, while the acetyl moiety enhances lipid membrane permeability .
Antimicrobial Properties
Piperidine derivatives exhibit broad-spectrum antimicrobial activity. At 50 µg/mL, this compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).
Physical and Chemical Properties
Solubility Profile
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Water: 1.2 mg/mL (25°C)
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Ethanol: >50 mg/mL
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DMSO: 30 mg/mL
Research Findings and Future Directions
Recent Advances
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Nanoformulations: Liposomal encapsulation increases bioavailability by 3.2-fold in rat plasma .
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Structure-Activity Relationships (SAR): Adding a hydroxyl group at C4 improves σ-1 receptor affinity by 15-fold .
Challenges and Opportunities
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